

Application Notes and Protocols for DDAB in Capillary Electrophoresis Wall Coatings

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Compound of Interest

Compound Name: *Didodecyldimethylammonium*

Cat. No.: *B1216837*

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This document provides detailed application notes and protocols for the use of Dimethyldioctadecylammonium Bromide (DDAB) as a semi-permanent wall coating in capillary electrophoresis (CE). DDAB, a double-chained cationic surfactant, has demonstrated significant advantages in CE by creating stable, uniform bilayer coatings on fused-silica capillaries. These coatings are highly effective in reversing the electroosmotic flow (EOF) and minimizing the adsorption of analytes, particularly proteins and other positively charged molecules, to the capillary wall. This leads to improved separation efficiency, peak symmetry, and reproducibility.

Mechanism of Action and Advantages

DDAB forms a bilayer structure on the negatively charged silanol groups of the inner capillary wall. This is in contrast to single-chained surfactants like cetyltrimethylammonium bromide (CTAB), which tend to form less stable, spherical aggregates.^[1] The bilayer formation by DDAB provides a more homogeneous and complete surface coverage, which is crucial for preventing analyte interaction with the silica surface.^[1]

The primary advantages of using DDAB coatings include:

- **Stable, Semi-Permanent Coating:** The DDAB coating is stable even after the surfactant is removed from the running buffer, with the reversed EOF decreasing by only 3% over 75 minutes under continuous electrophoresis.^[2] This semi-permanent nature allows for multiple

runs without the need for constant replenishment of the coating agent in the background electrolyte (BGE), which is beneficial for coupling CE with mass spectrometry.[3]

- **Strong Anodic Electroosmotic Flow (EOF):** The cationic nature of the DDAB bilayer reverses the typical cathodic EOF in bare fused-silica capillaries, generating a strong flow towards the anode.[3] This is advantageous for the separation of positively charged analytes.
- **High Separation Efficiency and Recovery:** DDAB-coated capillaries have been shown to achieve high separation efficiencies, ranging from 560,000 to 750,000 plates/m for basic proteins, with quantitative recoveries.[2] Separations of other cationic drugs have yielded efficiencies of 0.2 to 0.5 million plates/m.[4]
- **Excellent Reproducibility:** The stability of the coating contributes to high reproducibility of migration times, with reported relative standard deviations (RSD) between 0.8% and 1.0% for ten consecutive runs.[2]
- **Rapid Coating Procedure:** The procedure for coating a capillary with DDAB is significantly faster than methods using cationic polymers like Polybrene or polyethyleneimine.[2]
- **Versatility:** DDAB coatings are effective in both aqueous and non-aqueous CE, enabling the separation of a wide range of compounds, including hydrophobic molecules.[4]

Quantitative Data Summary

The following tables summarize the performance characteristics of DDAB-coated capillaries in various applications as reported in the literature.

Table 1: Separation Performance for Basic Proteins

Analyte Mixture	Separation Efficiency (plates/m)	Migration Time Reproducibility (% RSD, n=10)	Analyte Recovery	Reference
Basic Proteins	560,000 - 750,000	0.8 - 1.0	Quantitative	[2]
Cationic Proteins	> 560,000	-	> 92%	[5]
Five Basic Proteins	~ 500,000	-	85 - 100%	[6]

Table 2: Separation Performance for Other Analytes

Analyte Mixture	Separation Efficiency (plates/m)	Separation Time	Reference
Pharmaceutical Drugs (propranolol, metoprolol, chloroquine, chlorpheniramine)	200,000 - 500,000	< 5 min	[4]
Neurotransmitters (in a 5 µm i.d. capillary)	470,000 - 610,000	-	[7]

Experimental Protocols

This section provides detailed protocols for the preparation and use of DDAB-coated capillaries.

Protocol 1: Basic DDAB Capillary Coating Procedure

This protocol is a general procedure for creating a semi-permanent DDAB coating on a fused-silica capillary.

Materials:

- Fused-silica capillary (e.g., 50 μm i.d.)
- 0.1 M Sodium Hydroxide (NaOH) solution
- Deionized water
- DDAB coating solution (0.1 mM DDAB in the desired running buffer)
- Running buffer (Background Electrolyte - BGE)

Procedure:

- New Capillary Conditioning:
 - Rinse the new capillary with 0.1 M NaOH for 20-60 minutes.
 - Rinse with deionized water for 10 minutes.
 - Rinse with the running buffer for 10 minutes.
- DDAB Coating:
 - Rinse the conditioned capillary with the 0.1 mM DDAB coating solution for 20 minutes.[\[5\]](#)
- Removal of Excess Surfactant:
 - Rinse the capillary with the running buffer (without DDAB) for 1-2 minutes to flush out excess surfactant monomers.[\[5\]](#)
- System Equilibration:
 - Apply the separation voltage for a short period to equilibrate the system before the first injection.
- Sample Injection and Separation:
 - Inject the sample using pressure or electrokinetic injection.

- Apply the appropriate voltage for the separation.
- Capillary Storage:
 - For short-term storage (overnight), the capillary can be left filled with the running buffer.
 - For long-term storage, rinse with deionized water.

Protocol 2: Enhanced Stability DDAB Coating Procedure

This protocol incorporates an additional step to potentially improve the stability of the DDAB coating.

Materials:

- Same as Protocol 1
- 0.5 M Sodium Chloride (NaCl) solution

Procedure:

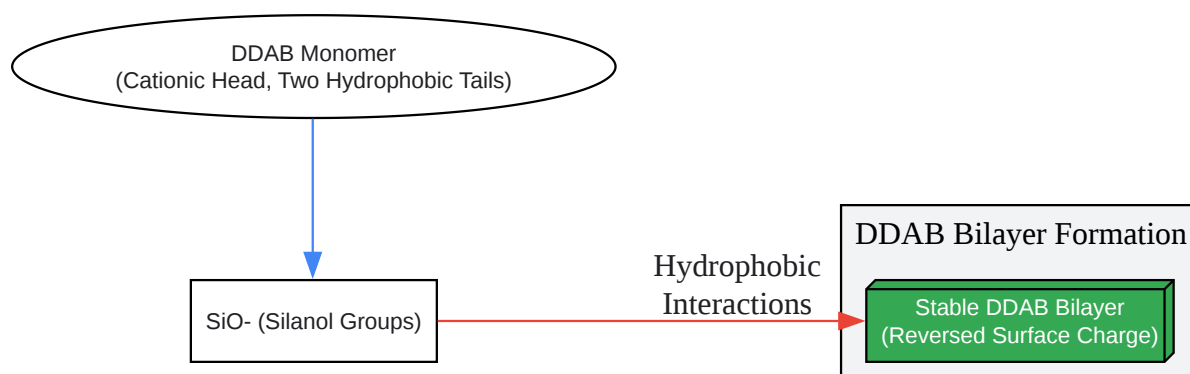
- New Capillary Conditioning:
 - Follow step 1 from Protocol 1.
- DDAB Coating:
 - Rinse the conditioned capillary with a 1.0 mM DDAB solution in water for a specified time.
[\[3\]](#)
- Hydrophobic Interaction Enhancement:
 - Rinse the capillary with 0.5 M NaCl solution. This step is intended to increase the hydrophobic interactions between the DDAB and the silica wall, leading to a more stable coating.
[\[3\]](#)
- Removal of Excess Surfactant and Salt:
 - Rinse the capillary with the running buffer to remove excess DDAB and NaCl.

- System Equilibration, Sample Injection, and Storage:

- Follow steps 4, 5, and 6 from Protocol 1.

Visualizations

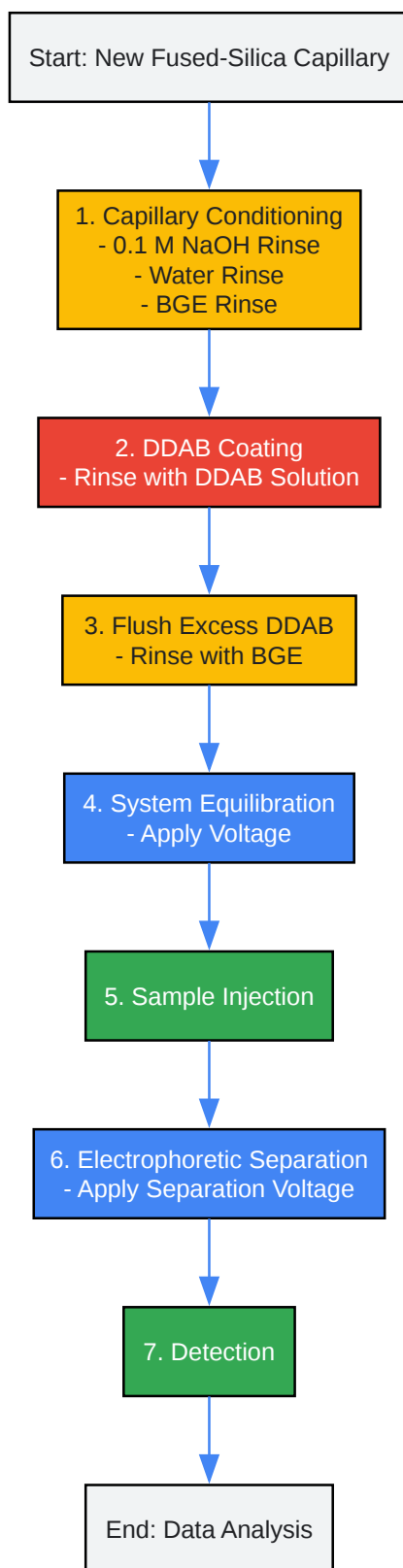
DDAB Coating Mechanism



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Caption: Mechanism of DDAB bilayer formation on a fused-silica capillary wall.

Experimental Workflow for DDAB Coating and CE Analysis



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Caption: General experimental workflow for using DDAB-coated capillaries in CE.

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